REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1B(O)O.[NH2:12][C:13]1[N:18]=[C:17](Cl)[CH:16]=[C:15]([Cl:20])[N:14]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:12][C:13]1[N:14]=[C:15]([Cl:20])[CH:16]=[C:17]([C:3]2[CH:4]=[C:5]([Br:8])[CH:6]=[CH:7][C:2]=2[CH3:1])[N:18]=1 |f:2.3.4,7.8.9|
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Name
|
|
Quantity
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7 g
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Type
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reactant
|
Smiles
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CC1=C(C=C(C=C1)Br)B(O)O
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Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=CC(=N1)Cl)Cl
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Name
|
|
Quantity
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17.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
degassed ethylene glycol dimethyl ether (150 ml)
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Type
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STIRRING
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Details
|
After stirring for 16 hours
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Duration
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16 h
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 ml)
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Type
|
WASH
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Details
|
The combined extracts were washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C1=C(C=CC(=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |